molecular formula C11H16N2O2 B12994942 Methyl 6-(tert-butylamino)nicotinate

Methyl 6-(tert-butylamino)nicotinate

Cat. No.: B12994942
M. Wt: 208.26 g/mol
InChI Key: AZMLLXPUGIAKFL-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylamino)nicotinate: is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a tert-butylamino group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(tert-butylamino)nicotinate typically involves the reaction of 6-methylnicotinic acid with tert-butylamine. The reaction is carried out in the presence of an alcohol solvent, and the pH is adjusted to be less than or equal to 1. The reaction temperature is maintained between 80-100°C to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and reaction. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(tert-butylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 6-(tert-butylamino)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)nicotinate involves its interaction with specific molecular targets. It is believed to promote the release of prostaglandin D2, which acts locally due to its short half-life. This interaction leads to peripheral vasodilation, enhancing local blood flow at the site of application .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 6-(tert-butylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)13-9-6-5-8(7-12-9)10(14)15-4/h5-7H,1-4H3,(H,12,13)

InChI Key

AZMLLXPUGIAKFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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